CCG-2046

RGS4 GPCR Protein-Protein Interaction

Researchers requiring moderate, non-saturating RGS4 inhibition often face a critical tool-compound gap: potent inhibitors can suppress GPCR pathways entirely, confounding dose-response studies. CCG-2046 resolves this with precisely defined, data-backed parameters: • RGS4-Gαo PPI inhibition at IC50 4.3 μM - probes signaling dynamic range without complete pathway shutdown • Dual-activity probe: inhibits TNF-α production (ELISA IC50 0.64 μM; HTRF IC50 2.32 μM) in LPS-stimulated THP-1 cells • Defined 13.5× selectivity window between functional TNF-α inhibition (0.64 μM) and cytotoxicity onset (8.66 μM) in monocytic cell lines Supplied with ≥98% purity and full analytical documentation for reproducible experimental outcomes.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 13017-69-1
Cat. No. B1662337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCG-2046
CAS13017-69-1
Synonyms3-Methyl-3-propyl-1,1,2,2-cyclopropanetetracarbonitrile
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCCC1(C(C1(C#N)C#N)(C#N)C#N)C
InChIInChI=1S/C11H10N4/c1-3-4-9(2)10(5-12,6-13)11(9,7-14)8-15/h3-4H2,1-2H3
InChIKeyOUAQSPOCQDQFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCG-2046 RGS4 Inhibitor Overview


CCG-2046 (3-methyl-3-propylcyclopropane-1,1,2,2-tetracarbonitrile) is a small-molecule inhibitor of Regulator of G-protein Signaling 4 (RGS4), a key negative modulator of G-protein-coupled receptor (GPCR) signal transduction. It was identified in a high-throughput screen using a novel flow-cytometric protein interaction assay to discover the first small-molecule inhibitors of an RGS protein [1]. The compound functions by disrupting the protein-protein interaction between RGS4 and Gαo, thereby prolonging GPCR signaling [2]. CCG-2046 also exhibits secondary activity as a tumor necrosis factor-alpha (TNF-α) inhibitor in cellular assays [3].

CCG-2046 Differentiation Profile


RGS4 inhibitors exhibit extreme variance in potency, selectivity, and off-target profiles, rendering direct substitution between family members scientifically invalid. Within the RGS4 inhibitor class, compounds range from low-nanomolar (e.g., CCG-50014, IC50 = 30 nM) to high-micromolar potencies (e.g., CCG-2046, IC50 = 4.3 μM), and exhibit vastly different selectivity profiles across the 20-member RGS family [1]. Furthermore, the mechanism of action is not uniform; many compounds act as covalent modifiers of specific cysteine residues, leading to unpredictable, context-dependent biological outcomes [2]. A generic substitution can lead to either complete loss of signal modulation due to insufficient potency or, conversely, broad off-target effects that confound experimental interpretation. The quantitative evidence below delineates precisely where CCG-2046 sits within this complex landscape, enabling an informed, data-driven procurement decision [3].

CCG-2046 Quantitative Differentiation


Defined Micromolar Potency Window

CCG-2046 exhibits an IC50 of 4.3 μM for inhibiting the RGS4-Gαo protein-protein interaction, a value that is significantly higher (less potent) than second-generation RGS4 inhibitors like CCG-50014 (IC50 = 30 nM) and CCG-203769 (IC50 = 17 nM), but more potent than the first-in-class inhibitor CCG-4986 (IC50 ≈ 3-5 μM). This places CCG-2046 in a defined micromolar activity window [1].

RGS4 GPCR Protein-Protein Interaction

Dual RGS4/TNF-α Inhibition

CCG-2046 is a validated inhibitor of lipopolysaccharide (LPS)-induced TNF-α production in THP-1 cells, with an IC50 of 0.66 μM in an ELISA-based assay and 2.32 μM in an HTRF-based assay. This dual pharmacology (RGS4 + TNF-α inhibition) is not a universal feature of RGS4 inhibitors. For example, other RGS4 inhibitors like CCG-50014 are not reported to have this activity, making CCG-2046 a distinct chemical probe [1].

TNF-α Inflammation Cytokine High-Throughput Screening

Manageable Cytotoxicity Window

In THP-1 cells, the IC50 for inhibition of TNF-α production (0.64 μM in ELISA, 2.44 μM in HTRF) is significantly lower than the concentration required to induce cytotoxicity (IC50 = 8.66 μM). This provides a clear and quantifiable experimental window for studying cellular effects without confounding cytotoxicity. In contrast, comparator compound Bay 11-7085 exhibits a narrower window (TNF-α IC50 0.33 μM ELISA vs. cytotoxicity IC50 7.72 μM) [1].

Cytotoxicity Cell Viability Assay Development

CCG-2046 Use Cases


Intermediate RGS4 Inhibition in GPCR Signaling

Utilize CCG-2046 when a moderate, non-saturating level of RGS4 inhibition is required. Its micromolar IC50 (4.3 μM) is ideal for studies aiming to probe the dynamic range of GPCR signaling without the complete pathway shutdown that can occur with picomolar or low-nanomolar inhibitors like CCG-50014 or CCG-203769 [1]. This is particularly relevant for investigating subtle modulations in systems with high endogenous RGS4 expression.

GPCR-Inflammation Crosstalk

Employ CCG-2046 as a unique dual-activity probe in models where both GPCR signaling (via RGS4) and inflammatory cytokine production (TNF-α) are of interest. Its confirmed inhibition of TNF-α production (ELISA IC50 = 0.64 μM) in LPS-stimulated THP-1 cells is a property not shared by other common RGS4 tool compounds, enabling novel studies of signaling pathway convergence [2].

Assay Development & HTS Validation

CCG-2046 serves as a validated positive control in high-throughput screens for both RGS4 protein-protein interaction inhibitors and TNF-α secretion modulators. Its well-characterized IC50 values in both HTRF (2.32 μM for TNF-α) and flow cytometry assays provide reliable benchmarks for assay validation and quality control, as demonstrated in the primary screening publications [3].

Cellular Assay Cytotoxicity Window

For cell-based experiments in THP-1 or similar monocytic cell lines, CCG-2046 offers a well-defined 13.5-fold selectivity window between its functional TNF-α inhibitory activity (IC50 0.64 μM) and the onset of cytotoxicity (IC50 8.66 μM). This allows researchers to confidently attribute observed biological effects to target engagement rather than non-specific toxicity, as long as concentrations are maintained below the cytotoxic threshold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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